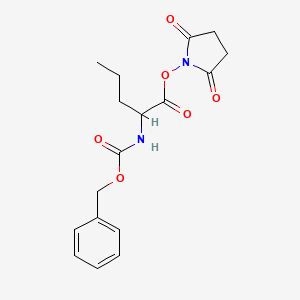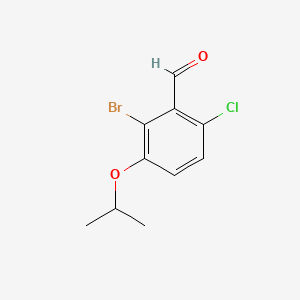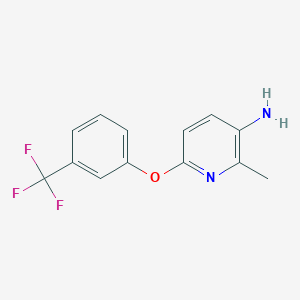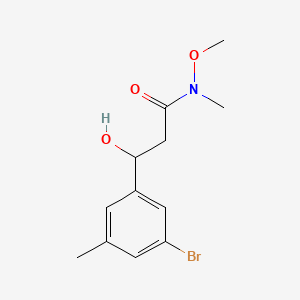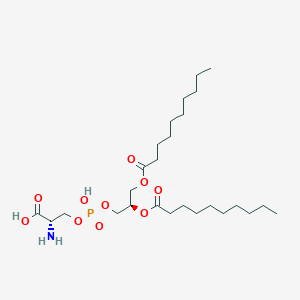
1,2-Didecanoyl-sn-glycero-3-phosphoserine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) is a synthetic phospholipid compound. It is commonly used in biochemical and biophysical research due to its structural similarity to natural phospholipids found in biological membranes. This compound is particularly valuable in studies involving membrane dynamics, lipid-protein interactions, and lipid signaling pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) typically involves the esterification of glycerol with decanoic acid, followed by phosphorylation and subsequent coupling with L-serine. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) to facilitate ester bond formation. The final product is then purified through techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the fatty acid chains, leading to the formation of hydroperoxides.
Reduction: Reduction reactions can target the phosphate group, converting it to phosphite derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different phospholipid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxylamine and thiols can be used under mild acidic or basic conditions.
Major Products
The major products formed from these reactions include hydroperoxides, phosphite derivatives, and various substituted phospholipids, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid chemistry and reactions involving phospholipids.
Biology: Employed in studies of membrane dynamics, lipid-protein interactions, and cellular signaling pathways.
Medicine: Investigated for its potential role in drug delivery systems and as a component of liposomal formulations.
Industry: Utilized in the development of biosensors and as a standard in lipidomics research.
Mécanisme D'action
The mechanism of action of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) involves its incorporation into biological membranes, where it can influence membrane fluidity and curvature. It interacts with membrane proteins and other lipids, modulating their function and activity. The compound can also participate in signaling pathways by serving as a substrate for enzymes such as phospholipases and kinases.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-dioleoyl-sn-glycero-3-phospho-L-serine (sodium salt): Similar in structure but contains oleic acid chains instead of decanoic acid chains.
1,2-dimyristoyl-sn-glycero-3-phospho-L-serine (sodium salt): Contains myristic acid chains, leading to different biophysical properties.
1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (sodium salt): Contains palmitic acid chains, commonly used in studies of membrane phase behavior.
Uniqueness
1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) is unique due to its specific fatty acid composition, which imparts distinct biophysical properties such as membrane fluidity and phase transition temperatures. These properties make it particularly useful in studies requiring precise control over membrane characteristics.
Propriétés
Formule moléculaire |
C26H50NO10P |
|---|---|
Poids moléculaire |
567.6 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[[(2R)-2,3-di(decanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C26H50NO10P/c1-3-5-7-9-11-13-15-17-24(28)34-19-22(20-35-38(32,33)36-21-23(27)26(30)31)37-25(29)18-16-14-12-10-8-6-4-2/h22-23H,3-21,27H2,1-2H3,(H,30,31)(H,32,33)/t22-,23+/m1/s1 |
Clé InChI |
LRIPXDCMGANCAE-PKTZIBPZSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCC |
SMILES canonique |
CCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


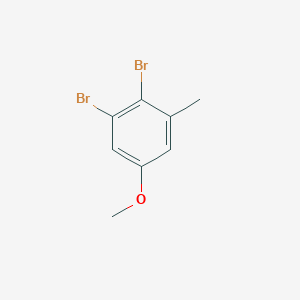
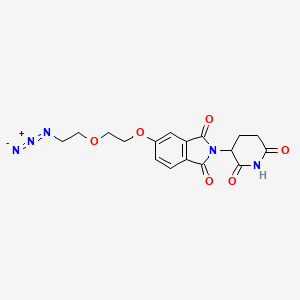
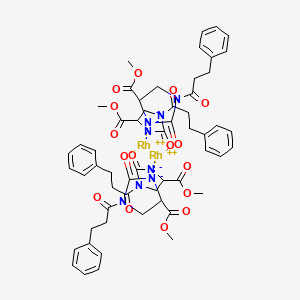

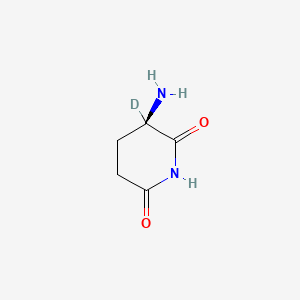
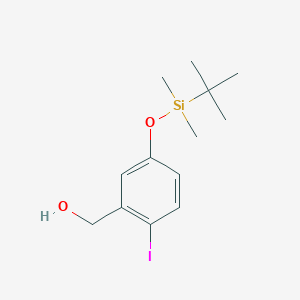
![Silane, trichloro[3-(4-nitrophenyl)propyl]-](/img/structure/B14770626.png)


